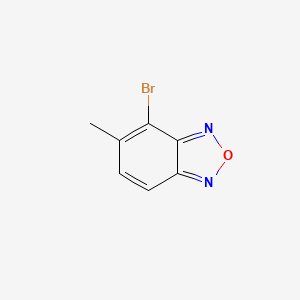

4-Bromo-5-methyl-2,1,3-benzoxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBIQKCIAMEITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32991-42-7 | |

| Record name | 4-bromo-5-methyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromo-5-methyl-2,1,3-benzoxadiazole

The following technical guide details the synthesis of 4-Bromo-5-methyl-2,1,3-benzoxadiazole , a critical intermediate for fluorescent probes and optoelectronic materials. This guide prioritizes the N-oxide route due to its superior regiocontrol and scalability compared to direct diamine cyclization.[1]

Executive Summary

Target Molecule: 4-Bromo-5-methyl-2,1,3-benzoxadiazole (CAS: 32991-42-7) Core Strategy: Regioselective bromination of the 5-methyl-2,1,3-benzoxadiazole scaffold.[1] Key Challenge: Achieving exclusive C4-bromination over the C7-isomer. Solution: Exploiting the steric and electronic activation of the C4 position in the 5-methyl substituted core, derived from a robust oxidative cyclization/reduction sequence of 4-methyl-2-nitroaniline.

Retrosynthetic Analysis

The synthesis is best approached via a Late-Stage Functionalization (LSF) strategy.[1] Attempting to cyclize a pre-brominated precursor (e.g., 3-bromo-4-methyl-1,2-phenylenediamine) is often low-yielding due to the deactivating nature of the bromine during the initial nucleophilic attacks required for ring closure.

Instead, we construct the electron-deficient benzoxadiazole core first, then utilize the activating effect of the methyl group to direct electrophilic aromatic substitution (SEAr) to the desired C4 position.

Figure 1: Retrosynthetic logic flow prioritizing core construction before halogenation.

Detailed Experimental Protocols

Step 1: Oxidative Cyclization to 5-Methyl-2,1,3-benzoxadiazole-1-oxide

This step utilizes the "Green" method involving sodium hypochlorite (bleach) rather than toxic lead tetraacetate.[1]

-

Reagents: 4-Methyl-2-nitroaniline (1.0 equiv), KOH, Ethanol, NaClO (commercial bleach, >10% active Cl).[1]

-

Mechanism: Base-catalyzed deprotonation of the amine followed by N-chlorination and nitrene-like cyclization onto the nitro group.[1]

Protocol:

-

Dissolve 4-methyl-2-nitroaniline (15.2 g, 100 mmol) in ethanolic KOH (21 g KOH in 250 mL 95% EtOH) at 60°C.

-

Cool the deep red solution to 0°C in an ice bath.

-

Add NaClO solution (approx. 150 mL) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent over-oxidation or ring degradation.

-

Stir at 0°C for 1 hour. A yellow flocculent precipitate will form.[2]

-

Work-up: Filter the solid, wash copiously with cold water (3 x 100 mL) to remove residual alkali and hypochlorite.

-

Drying: Air dry or dry under vacuum.[1]

-

Yield: Expected 85-90%.

-

Data: product is 5-methylbenzofurazan-1-oxide (mp ~68-70°C).[1]

Step 2: Deoxygenation to 5-Methyl-2,1,3-benzoxadiazole

The N-oxide must be reduced to the benzoxadiazole to activate the ring for bromination and prevent N-oxide specific side reactions.[1]

-

Reagents: Triphenylphosphine (

) or Triethyl phosphite ( -

Preferred Method:

in refluxing toluene/xylene.

Protocol:

-

Suspend the N-oxide (15.0 g, 100 mmol) in anhydrous toluene (150 mL).

-

Add Triphenylphosphine (28.8 g, 110 mmol, 1.1 equiv).

-

Reflux the mixture for 3-4 hours. The solution will turn from yellow/orange to a clearer or darker amber, and

will eventually precipitate upon cooling or be removed via chromatography. -

Work-up: Evaporate the solvent.

-

Purification: Steam distillation is the classic method to isolate the volatile benzoxadiazole from the non-volatile phosphine oxide. Alternatively, use column chromatography (Silica, 10% EtOAc/Hexanes).

-

Yield: Expected 75-80%.

-

Product: 5-Methyl-2,1,3-benzoxadiazole (Low melting solid/oil, mp ~35°C).[1]

Step 3: Regioselective Bromination

This is the critical differentiation step. The methyl group at C5 activates the ortho positions (C4 and C6). However, the C4 position is "alpha" to the heterocyclic ring fusion, which, combined with the ortho-methyl activation, makes it the most nucleophilic site for SEAr.

-

Reagents: Bromine (

) and Iron powder (cat.)[3] OR N-Bromosuccinimide (NBS) in -

Recommended Method:

in Hydrobromic acid (HBr) or Iron-catalyzed bromination for scalability.[1]

Protocol:

-

Dissolve 5-methyl-2,1,3-benzoxadiazole (13.4 g, 100 mmol) in 48% HBr (100 mL) or glacial acetic acid.

-

Heat to 80-100°C.

-

Add Bromine (

) (16.0 g, 5.2 mL, 100 mmol) dropwise over 1 hour.-

Note: Slow addition is crucial to avoid di-bromination (forming the 4,7-dibromo derivative).[1]

-

-

Reflux for 2-3 hours. Monitor by TLC (Hexane/EtOAc 95:5).

-

Work-up: Pour onto crushed ice. Neutralize with saturated

. -

Extract with Dichloromethane (DCM). Wash organic layer with Sodium Thiosulfate (

) to quench excess bromine. -

Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexanes -> 5% EtOAc/Hexanes).

-

Yield: 60-70%.

-

Product: 4-Bromo-5-methyl-2,1,3-benzoxadiazole (mp 121-124°C).[1]

Mechanistic Insight & Regioselectivity

The regioselectivity is governed by the interplay between the electron-withdrawing benzoxadiazole ring and the electron-donating methyl group.

-

Electronic Effect: The methyl group at C5 donates electron density via hyperconjugation, activating C4 (ortho) and C6 (ortho).

-

Heterocycle Effect: The 2,1,3-benzoxadiazole ring is electron-deficient.[1] However, in fused systems, the "alpha" positions (C4/C7) often retain higher electron density compared to "beta" positions (C5/C6) during substitution, or at least support the transition state better.

-

Result: The C4 position benefits from both the ortho-activation of the methyl group and the alpha-position preference.[1] The C7 position is meta to the methyl group and less favorable.

Figure 2: Mechanistic pathway highlighting the stabilization of the cationic intermediate by the C5-methyl group.

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Appearance | White to off-white/yellowish crystalline powder |

| Melting Point | 121–124 °C |

| 1H NMR (CDCl3) | |

| Key Impurity | 4,7-Dibromo-5-methyl-2,1,3-benzoxadiazole (formed if excess Br2 is used) |

| Storage | Store in dark, cool place (Light sensitive) |

Troubleshooting:

-

Issue: Formation of 4,7-dibromo product.

-

Fix: Strictly control stoichiometry (1.0 - 1.05 eq of

).[1] Lower temperature to 60°C if selectivity is poor.

-

-

Issue: Low yield in N-oxide reduction.

-

Fix: Ensure toluene is anhydrous.[4] Use excess

(1.2 eq) if reaction stalls.

-

References

-

Sigma-Aldrich. 4-bromo-5-methyl-2,1,3-benzoxadiazole Product Sheet. Link

-

Frontiers in Chemistry. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. (Describes the N-oxide route and bromination conditions). Link

-

Organic Syntheses. Benzofurazan Oxide (Hypochlorite Oxidation of o-Nitroaniline). Coll. Vol. 4, p.74 (1963). Link

-

Journal of Physical Chemistry B. Bromination of 2,1,3-benzothiadiazoles. (Establishes the C4/C7 regioselectivity rules for these heterocycles). Link

-

BenchChem. Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives. Link

Sources

- 1. 2,3-Diaminotoluene | C7H10N2 | CID 17593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 4-Bromo-5-methyl-2,1,3-benzoxadiazole

Executive Summary

4-Bromo-5-methyl-2,1,3-benzoxadiazole (CAS: 32991-42-7) is a specialized electrophilic scaffold used primarily as a fluorogenic derivatization reagent and a building block in the synthesis of "push-pull" organic semiconductors.[1] Belonging to the benzoxadiazole (NBD) class, its utility is defined by the lability of the bromine atom at the C4 position.[1] Unlike its more common analog, 4-bromo-7-nitro-2,1,3-benzoxadiazole (NBD-Br), the 5-methyl variant offers a distinct steric and electronic profile, often resulting in red-shifted emission spectra in its derivatives and altered reactivity kinetics toward nucleophiles.[1] This guide details its physicochemical properties, synthesis logic, and application in bioconjugation and materials science.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the specific 5-methyl isomer.

| Property | Value / Description | Context |

| Chemical Name | 4-Bromo-5-methyl-2,1,3-benzoxadiazole | IUPAC |

| CAS Number | 32991-42-7 | Unique Identifier |

| Molecular Formula | C₇H₅BrN₂O | MW: 213.03 g/mol |

| Appearance | Yellow to cream crystalline powder | Typical of NBD cores |

| Melting Point | 121–124 °C | Sharp transition indicates high crystallinity |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF.[1][2][3] Insoluble in water.[1] | Lipophilic core requires organic co-solvent for biological labeling.[1] |

| LogP (Predicted) | ~2.2 | Moderate lipophilicity |

| Fluorescence | Weak / Quenched (Native state) | Critical: Becomes highly fluorescent only upon substitution of Br.[1] |

| Reactivity | High susceptibility to SₙAr | Reacts with 1°/2° amines and thiols.[1] |

Structural Analysis & Electronic Properties

The 2,1,3-benzoxadiazole core is electron-deficient due to the high electronegativity of the oxadiazole ring nitrogens.[1]

-

The 4-Bromo "Warhead": The carbon at position 4 is highly electrophilic.[1] The bromine atom serves as a good leaving group, activated by the electron-withdrawing nature of the heterocyclic ring.[1]

-

The 5-Methyl Effect: The methyl group at position 5 is ortho to the bromine.[1] This introduces two critical effects:

-

Steric Hindrance: It slightly retards the rate of nucleophilic attack compared to the unmethylated analog, potentially improving selectivity for smaller nucleophiles.[1]

-

Electronic Donation: The weak inductive effect (+I) of the methyl group destabilizes the transition state slightly less than strong donors, but can bathochromically shift (red-shift) the absorption/emission maxima of the final product compared to the non-methylated congener.[1]

-

Spectroscopic Identification[1][3]

-

¹H NMR (CDCl₃): Distinct aromatic signals.[1][4] The methyl group typically appears as a singlet around δ 2.4–2.6 ppm.[1] The aromatic protons (H6, H7) appear as a doublet system (or singlets depending on resolution) in the δ 7.0–7.8 ppm range.[1]

-

UV-Vis: The parent bromide typically absorbs in the near-UV (300–350 nm).[1] Upon substitution with an amine, a Charge Transfer (CT) band appears in the visible region (450–500 nm), responsible for fluorescence.[1]

Synthesis & Purification Protocols

Note: This protocol synthesizes the core scaffold.[1][5] Researchers purchasing the compound can skip to Section 5.[1]

The synthesis strategy relies on the construction of the benzoxadiazole ring followed by regioselective bromination.[1]

Step 1: Formation of the Benzoxadiazole Core

Precursor: 4-Methyl-1,2-phenylenediamine.[1][5] Reagent: Thionyl chloride (SOCl₂) or N-thionylaniline.[1] Mechanism: The diamine reacts with the thionyl species to close the 1,2,5-thiadiazole or oxadiazole ring (using NaOCl for oxadiazole).[1]

-

Standard Route: 4-Methyl-1,2-phenylenediamine + NaOCl (bleach oxidation) → 5-Methyl-2,1,3-benzoxadiazole.[1]

Step 2: Regioselective Bromination

Reagent: Br₂ / Fe (Iron catalyst) or NBS/H₂SO₄.[1] Logic: The 5-methyl group is an ortho/para director.[1] Position 4 is ortho to the methyl and alpha to the ring fusion, making it the most activated position for Electrophilic Aromatic Substitution (EAS).[1] Purification: The crude product is often a mixture of isomers.[1] Recrystallization from Ethanol/Hexane or silica gel chromatography (Eluent: Hexane/EtOAc 95:5) is required to isolate the 4-bromo-5-methyl isomer from the 4,7-dibromo byproduct.[1]

Reactivity & Applications: The "Turn-On" Mechanism

The primary value of 4-Bromo-5-methyl-2,1,3-benzoxadiazole lies in its reactivity as a fluorogenic probe .[1]

Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom is displaced by nucleophiles (Amines, Thiols).[1]

-

Before Reaction: The C-Br bond induces heavy-atom quenching (Spin-orbit coupling), rendering the molecule weakly fluorescent.[1]

-

After Reaction: The substitution with an amine (–NHR) creates a strong "Push-Pull" system (Donor: Amine, Acceptor: Oxadiazole).[1] This establishes an Intramolecular Charge Transfer (ICT) state, resulting in bright fluorescence (typically Green/Yellow emission).[1]

Protocol: Labeling of Primary Amines

Reagents:

-

Analyte (Amino acid, Peptide, Amine).[1]

-

Probe: 4-Bromo-5-methyl-2,1,3-benzoxadiazole (10 mM in Acetonitrile).[1]

-

Buffer: Borate buffer (pH 8.0–9.0). Note: Basic pH is required to deprotonate the amine.[1]

Workflow:

-

Mix 100 µL Analyte + 100 µL Buffer.[1]

-

Add 50 µL Probe solution.[1]

-

Incubate at 60°C for 30–60 minutes (The methyl group steric hindrance requires mild heating compared to NBD-Cl).

-

Quench with 1% Acetic Acid.

-

Analyze via HPLC-FLD (Excitation ~470 nm, Emission ~530 nm).

Handling & Safety Information

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Storage: Store at room temperature (RT) or 4°C, protected from light. Hydrolysis is slow but possible; keep desiccated.[1]

-

Disposal: Halogenated organic waste.[1]

References

-

Neto, B. A. D., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.[1][6] Frontiers in Chemistry.[1] (Details the synthesis and optical properties of NBD derivatives). [Link]

-

PubChem. Compound Summary: 4-Bromo-5-methyl-2,1,3-benzoxadiazole.[1][2] [Link][1]

Sources

- 1. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Solubility of 4-Bromo-5-methyl-2,1,3-benzoxadiazole in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Bromo-5-methyl-2,1,3-benzoxadiazole

Executive Summary

4-Bromo-5-methyl-2,1,3-benzoxadiazole (CAS: 32991-42-7) is a critical heterocyclic building block, primarily utilized in the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and biologically active scaffolds. Its utility stems from the electron-deficient benzoxadiazole core, which facilitates intramolecular charge transfer (ICT) when coupled with electron donors.

However, the solubility of this intermediate is often a bottleneck in scale-up synthesis and spectroscopic characterization. This guide provides a definitive solubility profile, grounded in Hansen Solubility Parameters (HSP) and empirical synthesis data, to enable precise solvent selection for reaction, purification, and application.

Physicochemical Profile & Solubility Mechanism

To predict solubility behavior, we must first deconstruct the molecular interactions of the solute.

-

Core Structure: The 2,1,3-benzoxadiazole ring is planar and electron-deficient (π-acidic), creating strong dipole-dipole interactions.

-

Substituents:

-

C4-Bromo: Increases polarizability and lipophilicity (LogP contribution ~0.86).

-

C5-Methyl: Adds weak non-polar character, slightly improving solubility in aliphatic hydrocarbons compared to the non-methylated parent.

-

-

Net Result: The molecule exhibits "amphiphilic" solubility behavior—highly soluble in polar aprotic and chlorinated solvents, but sparingly soluble in protic polar solvents (alcohols) and non-polar alkanes.

Table 1: Predicted Solubility Profile

Data synthesized from structural analogs (NBD-Cl, benzothiadiazole) and standard purification protocols.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary reaction solvent; Liquid-liquid extraction. |

| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | High (>50 mg/mL) | Nucleophilic substitution reactions; Suzuki couplings. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Chromatography eluents; Washing solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate (10–30 mg/mL) | High-temp reactions; Spectroscopy (non-polar environment). |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low (<5 mg/mL) | Recrystallization anti-solvent ; Precipitation. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Very Low (<1 mg/mL) | Precipitation anti-solvent ; Chromatography mobile phase. |

| Aqueous | Water, PBS Buffer | Insoluble | Aqueous workup (phase separation). |

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch purity variations (e.g., residual isomers) can alter saturation points. Use this self-validating protocol to determine exact solubility for your specific lot.

Objective: Determine the saturation limit (

Materials:

-

Analytical Balance (0.1 mg precision)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45 µm PTFE - hydrophobic)

-

Target Solvent (HPLC Grade)

Workflow:

-

Tare: Weigh an empty, dry scintillation vial (

). -

Saturation: Add 100 mg of 4-Bromo-5-methyl-2,1,3-benzoxadiazole to a separate mixing vial. Add 1.0 mL of solvent.

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains (supersaturation). Sonicate for 10 minutes at 25°C.

-

Filtration: Draw the supernatant into a syringe and filter it into the pre-weighed vial (

). Crucial: Discard the first 0.2 mL of filtrate to account for filter adsorption. -

Evaporation: Evaporate the solvent under a gentle nitrogen stream or vacuum. Dry the residue in a desiccator for 2 hours.

-

Measurement: Weigh the vial with the dried residue (

).

Calculation:

Purification Strategy: The "Solvent Pair" Technique

The solubility differential between Chlorinated Solvents (High) and Alcohols/Alkanes (Low) is the basis for high-purity recrystallization.

Recommended Recrystallization System: Ethanol/DCM

While Hexane is often used, Ethanol provides better crystal lattice formation for benzoxadiazoles due to hydrogen bonding interactions with the N/O heteroatoms during the cooling phase.

Step-by-Step Protocol:

-

Dissolve crude solid in the minimum amount of warm DCM (35°C).

-

Slowly add Ethanol (room temperature) dropwise until persistent turbidity appears.

-

Add 2-3 drops of DCM to clear the solution.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Result: High-purity needles of 4-Bromo-5-methyl-2,1,3-benzoxadiazole.

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the correct solvent based on the experimental stage (Synthesis vs. Purification vs. Analysis).

Figure 1: Decision tree for solvent selection based on experimental requirements. Note the distinction between thermodynamic solubility (Reaction) and differential solubility (Purification).

Critical Application Notes

A. Solvatochromism in Fluorescence Studies

Benzoxadiazole derivatives are sensitive to solvent polarity.[1][2][3]

-

Non-polar solvents (Toluene/Hexane): Emission is typically blue-shifted and structured.

-

Polar solvents (DMSO/Methanol): Emission is red-shifted due to stabilization of the intramolecular charge transfer (ICT) excited state.

-

Recommendation: When characterizing fluorescence, always report the dielectric constant (

) of the solvent used.

B. Safety & Stability (E-E-A-T)

-

Nucleophilic Attack: Avoid using primary amines or thiols as solvents (e.g., pure ethylenediamine) unless they are the intended reactant. The C4-bromo position is highly activated for Nucleophilic Aromatic Substitution (

). -

DMSO Hazards: While soluble in DMSO, heating this compound in DMSO >100°C can risk thermal runaway due to the nitro-like character of the benzoxadiazole ring.

References

-

Synthesis and Purification Protocols

-

BenchChem. (2025).[4] Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives. (Protocols for bromination and purification using Chloroform/Hexane systems).

-

-

Solubility Theory

-

Spectroscopic Behavior

-

Neto, B. A. D., et al. (2020).[7] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. (Details solvatochromic shifts in Toluene vs. THF).

-

-

Compound Data

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-bromo-2,1,3-benzothiadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChemLite - 4-bromo-5-methyl-2,1,3-benzoxadiazole (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]

4-Bromo-5-methyl-2,1,3-benzoxadiazole: A Versatile Scaffold for Optoelectronic and Bio-Imaging Applications

Executive Summary

4-Bromo-5-methyl-2,1,3-benzoxadiazole (CAS: 32991-42-7) represents a strategic "bifunctional" building block in modern organic synthesis. Its utility stems from the unique synergy between the electron-deficient 2,1,3-benzoxadiazole (BZD) core, the reactive aryl bromide handle, and the steric/electronic modulation provided by the methyl group.

Unlike the more common 4-bromo-2,1,3-benzothiadiazole, the oxadiazole analog offers distinct photophysical properties—specifically, higher quantum yields in fluorescence applications and stronger electron-accepting character in donor-acceptor (D-A) systems. This guide details the synthesis, reactivity, and application of this scaffold, providing researchers with a roadmap to leverage its potential in designing next-generation fluorophores and organic semiconductors.

Structural Analysis & Properties[1]

The molecule features a fused bicyclic system where a benzene ring is condensed with a 1,2,5-oxadiazole ring.

| Feature | Chemical Significance | Application Utility |

| BZD Core | High electron affinity; planar geometry; strong | Electron acceptor in photovoltaics; fluorophore core. |

| C-4 Bromine | Weak C-Br bond relative to C-Cl; excellent handle for Pd-catalyzed cross-coupling. | Site-selective extension of conjugation (Suzuki, Sonogashira). |

| C-5 Methyl | Weak electron donor (+I effect); steric bulk. | Increases solubility of rigid dyes; prevents aggregation-caused quenching (ACQ). |

| N-O-N Bridge | Labile to reduction; coordinates metals. | Potential for reductive ring-opening to diamines; metal sensing. |

Electronic Profile

The 2,1,3-benzoxadiazole ring is strongly electron-withdrawing, making the C-4 and C-7 positions susceptible to nucleophilic aromatic substitution (

Synthesis of the Core Scaffold[2][3]

While direct bromination of 5-methyl-2,1,3-benzoxadiazole is possible, it often yields a mixture of 4-bromo and 6-bromo isomers requiring tedious chromatographic separation. The most authoritative and self-validating route is the cyclization of a pre-functionalized diamine precursor.

Recommended Route: Oxidative Cyclization

This method ensures regiochemical purity by fixing the bromine position before ring closure.

Precursor: 3-Bromo-4-methyl-1,2-phenylenediamine. Reagent: Sodium Hypochlorite (NaOCl) or (Diacetoxyiodo)benzene (PIDA).

Reaction Pathway (DOT Visualization)

Figure 1: Regioselective synthesis pathway ensuring structural integrity of the 4-bromo-5-methyl motif.

Functionalization Strategies: The "Building Block" Logic

The true power of this scaffold lies in its divergent reactivity. The bromine atom serves as a "universal socket" for attaching various functional groups.

Pathway A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Fluorophores.

The coupling of aryl boronic acids at the C-4 position creates a push-pull (D-

Pathway B: Sonogashira Coupling

Objective: Extension of Conjugation.

Coupling with terminal alkynes extends the

Pathway C: Buchwald-Hartwig Amination

Objective: Introduction of Strong Donors. Direct attachment of an amine (e.g., diphenylamine) at C-4 replaces the bromine. The resulting C-N bond creates a potent D-A fluorophore with emission often shifting into the red/NIR region due to the strong donor capacity of the nitrogen lone pair interacting with the BZD acceptor.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. Note: All reactions involving palladium catalysts require strict oxygen-free techniques (Schlenk line or Glovebox).

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

Target: 4-(4-Methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole.

Reagents:

-

4-Bromo-5-methyl-2,1,3-benzoxadiazole (1.0 equiv)[1]

-

4-Methoxyphenylboronic acid (1.2 equiv)

- (5 mol%)[2]

- (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the BZD bromide (1.0 mmol, 213 mg) and the boronic acid (1.2 mmol, 182 mg).

-

Degassing: Evacuate and backfill with Argon three times. Add the solvent (10 mL) and the aqueous base (1.5 mL). Bubble Argon through the biphasic mixture for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add

(58 mg, 0.05 mmol) quickly under a positive stream of Argon. Seal the tube. -

Reaction: Heat the mixture to 90°C for 12–16 hours. The solution typically turns dark brown/black.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous

.[3][4] -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is usually a fluorescent yellow/orange solid.

Protocol 2: Oxidative Cyclization (Core Synthesis)

Target: 4-Bromo-5-methyl-2,1,3-benzoxadiazole.[5][6]

Reagents:

-

3-Bromo-4-methyl-1,2-phenylenediamine (1.0 equiv)

-

Sodium Hypochlorite (commercial bleach, ~5-6% active chlorine)

-

Ethanol (solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve the diamine (10 mmol) in Ethanol (50 mL) in a round-bottom flask.

-

Oxidation: Add NaOCl solution (20 mL) dropwise over 15 minutes at room temperature. The reaction is slightly exothermic; use a water bath if temperature exceeds 30°C.

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (the diamine is polar/streaking; the product is less polar and UV-active).

-

Isolation: Pour the reaction mixture into ice-water (200 mL). The benzoxadiazole product typically precipitates as a solid.

-

Filtration: Filter the precipitate, wash copiously with water to remove salts, and dry in a vacuum oven at 40°C.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain analytical purity.

Applications & Case Studies

Case Study 1: "Turn-On" Fluorescent Probes for Biothiols

Benzoxadiazole derivatives are non-fluorescent or weakly fluorescent when the electron-withdrawing core is linked to a quenching group (e.g., a sulfonate or nitro). However, replacing the bromine at C-4 with a thiol (via

-

Mechanism: The 4-bromo-5-methyl scaffold reacts with Cysteine (Cys) or Homocysteine (Hcy). The sulfur atom displaces the bromine (or an intermediate leaving group), forming a C-S bond.

-

Result: A strong emission band appears at ~520-550 nm (Green/Yellow), distinct from the biological background.

Case Study 2: Organic Photovoltaics (OPV)

In OPV polymers, the BZD unit acts as the "Acceptor" (A) in D-A copolymers.

-

Role of Methyl Group: The 5-methyl group prevents excessive

-stacking aggregation, which can quench excitons in the solid state. It also improves the solubility of the polymer in processing solvents like chlorobenzene.

Workflow: Probe Design Logic

Figure 2: Logical workflow for designing a "Turn-On" fluorescent sensor using the BZD scaffold.

References

-

Neto, B. A. D., Lunkes, A. A., & Ramos, A. D. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Uchiyama, M., et al. (2012). Regioselective Bromination of 2,1,3-Benzothiadiazoles and Application to the Synthesis of Functionalized Fluorophores. Journal of Organic Chemistry. (General reactivity reference for BZD/BTD systems).

-

BenchChem Application Note. (2025). Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives.

-

PubChem Compound Summary. (2025). 4-Bromo-5-methyl-2,1,3-benzoxadiazole.[1][5][6] National Center for Biotechnology Information.

Sources

- 1. PubChemLite - 4-bromo-5-methyl-2,1,3-benzoxadiazole (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-bromo-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]

- 5. 4-bromo-5-methyl-2,1,3-benzoxadiazole | 32991-42-7 [sigmaaldrich.com]

- 6. 4-bromo-5-methyl-2,1,3-benzoxadiazole | 32991-42-7 [sigmaaldrich.com]

Methodological & Application

Application Note: Strategic Design of Fluorogenic Probes Using 4-Bromo-5-methyl-2,1,3-benzoxadiazole

This Application Note is designed for Medicinal Chemists, Chemical Biologists, and Assay Developers seeking to utilize 4-Bromo-5-methyl-2,1,3-benzoxadiazole as a scaffold for constructing environment-sensitive fluorescent probes.[1]

Part 1: Core Directive & Scientific Rationale

The Fluorophore Scaffold

4-Bromo-5-methyl-2,1,3-benzoxadiazole is a specialized heterocyclic building block used to synthesize "Push-Pull" fluorophores. Unlike the widely known NBD-Cl (4-chloro-7-nitrobenzofurazan), which reacts spontaneously with amines due to the strong electron-withdrawing nitro group, the Br-Me-BOX scaffold offers a unique advantage: Tunable Reactivity .

The bromine atom at the 4-position serves as a versatile handle for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing researchers to attach this fluorophore to delicate drug pharmacophores or targeting ligands without the harsh conditions often required for nucleophilic aromatic substitution on less activated rings.[1]

Mechanism of Action: Solvatochromism

The core utility of benzoxadiazole derivatives lies in their Intramolecular Charge Transfer (ICT) properties.

-

The "Push": When the bromine is replaced (e.g., by an amine from a ligand), the nitrogen acts as an electron donor.[1]

-

The "Pull": The benzoxadiazole ring acts as an electron acceptor.

-

The Result: This donor-acceptor architecture creates a dipole moment that changes upon excitation. The fluorescence emission becomes highly dependent on the polarity of the local environment (Solvatochromism ).

-

In Water (Polar): Fluorescence is often quenched or red-shifted.

-

In Hydrophobic Pockets (Non-polar): Fluorescence intensity increases significantly ("Turn-On" effect) and blue-shifts.

-

This property makes Br-Me-BOX derivatives ideal for visualizing drug-target binding , as the probe lights up only when buried in a receptor's hydrophobic binding pocket.

Part 2: Experimental Protocols

Protocol A: Synthesis of a Target-Specific Probe

Objective: Conjugate the Br-Me-BOX fluorophore to a primary amine-containing ligand (e.g., a drug analog).

Materials:

-

Target Ligand (containing -NH2) (1.2 eq)

-

Pd2(dba)3 (5 mol%)

-

BINAP (10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with Br-Me-BOX, the Target Ligand, Pd2(dba)3, BINAP, and NaOtBu.

-

Solvation: Add anhydrous toluene (concentration ~0.1 M). Seal the vial with a crimp cap.

-

Coupling: Heat the mixture to 100°C for 12–18 hours. The solution should darken as the catalytic cycle progresses.

-

Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Wash with Ethyl Acetate.

-

Purification: Concentrate the filtrate and purify via Silica Gel Chromatography.

-

Note: Benzoxadiazole derivatives are typically yellow/orange. Monitor fractions by UV-Vis (approx. 450 nm absorption).

-

Protocol B: Validation of Solvatochromic Response

Objective: Confirm the probe is environment-sensitive before cellular application.

Data Presentation: Solvatochromic Shift Table

| Solvent | Polarity Index | Relative Intensity (Fluorescence) | Emission Max (

Procedure:

-

Prepare a 10 mM stock solution of the synthesized probe in DMSO.

-

Dilute the probe to 10

M in three separate cuvettes containing: PBS, Ethanol, and Dioxane. -

Measure Fluorescence Emission (Excitation: ~460 nm).

-

Success Criteria: A >10-fold increase in intensity in Dioxane compared to PBS confirms the probe is suitable for "wash-free" imaging of hydrophobic binding sites.

Protocol C: Fluorescence Microscopy (Live Cell Imaging)

Objective: Visualize the distribution of the probe in living cells.

Microscope Setup:

-

Excitation: 488 nm (Argon Laser) or 470 nm (LED).

-

Emission Filter: Bandpass 520/40 nm (Green Channel).

-

Detector: PMT or sCMOS (High sensitivity required).

Step-by-Step Workflow:

-

Cell Culture: Seed HeLa or CHO cells on glass-bottom confocal dishes 24h prior to imaging.

-

Staining:

-

Replace media with Tyrode’s Buffer or Phenol-Red free media.

-

Add the Br-Me-BOX conjugate to a final concentration of 1–5

M . -

Critical: Do not wash immediately. The "Turn-On" nature allows real-time observation of uptake.

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Imaging: Acquire images in the Green Channel.

-

Observation: Look for punctate structures (lysosomes/lipid droplets) or membrane localization, depending on the ligand attached.[1]

-

-

Specificity Check (Optional): Pre-incubate cells with 100x excess of the unlabeled ligand to block specific binding sites. Loss of fluorescence confirms specificity.

Part 3: Visualization & Mechanism[1]

Synthesis & Mechanism Workflow

The following diagram illustrates the transformation of the Br-Me-BOX scaffold into a functional probe and its mechanism of action inside a cell.

Caption: Workflow showing the conversion of the Br-Me-BOX precursor into a probe, which remains quenched in the cytosol but fluoresces strongly upon binding to a hydrophobic protein target.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Fluorescence | Failed Coupling | Verify product mass by LC-MS. The Br-Me-BOX precursor itself is weakly fluorescent compared to the amino-product. |

| High Background | Non-specific Hydrophobicity | The probe may be partitioning into lipid membranes. Lower concentration to <1 |

| Precipitation | Low Solubility | The "5-methyl" group increases lipophilicity. Dissolve stock in DMSO and ensure final DMSO content in media is <0.5%. |

Part 5: References

-

Uchiyama, S., et al. "Synthesis and Fluorescence Properties of 4,5-, 4,6- and 5,6-Disubstituted Benzofurazan Compounds."[1] Heterocycles, 2002. Link

-

Neto, B. A. D., et al. "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds."[1] Accounts of Chemical Research, 2015. Link

-

Silva, F. N., et al. "Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals."[1][5] Liquid Crystals, 2023.[1][5] Link

-

Maier, M., et al. "Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts." Chemistry - A European Journal, 2020. Link

-

PubChem Compound Summary. "4-bromo-5-methyl-2,1,3-benzoxadiazole."[2][6][4] National Center for Biotechnology Information. Link

Sources

- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. PubChemLite - 4-bromo-5-methyl-2,1,3-benzoxadiazole (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - C7H5BrN2O - Explore [pubchemlite.lcsb.uni.lu]

- 5. tandfonline.com [tandfonline.com]

- 6. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: Visualizing Cellular Dynamics with 4-Bromo-5-methyl-2,1,3-benzoxadiazole Probes in Live-Cell Imaging

Introduction: Unveiling Cellular Landscapes with Benzoxadiazole Fluorophores

The visualization of subcellular structures and processes in their native, living state is paramount for advancing our understanding of cell biology and for the development of novel therapeutics. Fluorescent microscopy, coupled with specific and sensitive probes, has emerged as an indispensable tool in this endeavor. Among the diverse array of available fluorophores, the 2,1,3-benzoxadiazole (NBD) and its related 2,1,3-benzothiadiazole (BTD) scaffolds have garnered significant attention. These heterocyclic systems are electron-deficient and, when appropriately functionalized, yield probes with highly desirable photophysical properties. These properties often include high photostability, large Stokes shifts, and a pronounced sensitivity to the local environment (solvatochromism), making them powerful tools for cellular imaging.[1][2]

This application note provides a comprehensive guide to the experimental setup and protocols for utilizing 4-Bromo-5-methyl-2,1,3-benzoxadiazole, a member of this versatile class of fluorophores, for live-cell imaging. While direct literature on this specific derivative is emerging, the protocols herein are built upon established methodologies for structurally similar NBD and BTD probes and are designed to provide a robust starting point for researchers. We will delve into the principles behind experimental choices, offering insights to empower researchers to optimize these methods for their specific cell types and imaging systems. The inherent solvatochromic properties of many benzoxadiazole derivatives often lead to enhanced fluorescence in nonpolar environments, making them particularly well-suited for imaging lipid-rich structures such as lipid droplets.[1][2]

Core Principles and Mechanistic Insights

The utility of benzoxadiazole derivatives in live-cell imaging stems from their unique chemical and photophysical characteristics. The 4-bromo-5-methyl-2,1,3-benzoxadiazole core is a compact, relatively nonpolar structure that can readily permeate cell membranes. The bromine atom offers a site for potential further functionalization through cross-coupling reactions, allowing for the development of targeted probes. However, even in its base form, the probe's fluorescence is expected to be highly sensitive to the polarity of its microenvironment. In aqueous cytoplasm, the probe may exhibit minimal fluorescence, while upon partitioning into nonpolar compartments like lipid droplets or cellular membranes, a significant enhancement in fluorescence quantum yield can be anticipated. This "turn-on" characteristic is highly advantageous as it reduces background signal and improves the signal-to-noise ratio.

Experimental Workflow Overview

The successful application of 4-Bromo-5-methyl-2,1,3-benzoxadiazole in live-cell imaging involves a series of well-defined steps, from probe preparation and cell culture to image acquisition and analysis. The following diagram outlines the general workflow.

Caption: General experimental workflow for live-cell imaging with 4-Bromo-5-methyl-2,1,3-benzoxadiazole.

Materials and Reagents

Reagents

-

4-Bromo-5-methyl-2,1,3-benzoxadiazole

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Mammalian cell line of interest (e.g., HeLa, A549, or a cancer cell line known for lipid droplet accumulation)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA) for fixed-cell controls

-

Mounting medium (for fixed-cell controls)

Equipment

-

Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI, FITC, or TRITC cubes, depending on the probe's spectral properties)

-

Live-cell imaging chamber with temperature and CO2 control

-

Standard cell culture equipment (laminar flow hood, incubator, centrifuge)

-

Chambered coverglass or other imaging-compatible cell culture vessels

-

High-sensitivity camera for fluorescence imaging

Protocols

Protocol 1: Preparation of Probe Stock Solution

The key to reproducible staining is the accurate preparation and storage of the probe stock solution. DMSO is typically the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media.

-

Dissolve the Probe: Prepare a 1-5 mM stock solution of 4-Bromo-5-methyl-2,1,3-benzoxadiazole in anhydrous DMSO. Briefly vortex to ensure complete dissolution.

-

Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Causality Behind the Choices: Using anhydrous DMSO prevents the introduction of water, which could potentially hydrolyze the probe or cause it to precipitate. Aliquoting for single-use maintains the integrity of the stock solution by avoiding repeated temperature fluctuations and exposure to atmospheric moisture.

Protocol 2: Cell Culture and Seeding for Imaging

Proper cell health and confluency are critical for obtaining high-quality imaging data.

-

Cell Culture: Culture the chosen cell line in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells onto a suitable imaging vessel (e.g., chambered coverglass) at a density that will result in 60-80% confluency at the time of imaging.[1] This ensures a sufficient number of healthy, well-spread cells for observation without the artifacts that can arise from over-confluency.

-

Incubation: Allow the cells to adhere and grow for 24-48 hours before staining.

Causality Behind the Choices: Sub-confluent cells are generally healthier and exhibit more natural morphologies. Over-confluent cultures can lead to changes in cell physiology and make it difficult to resolve individual cells.

Protocol 3: Live-Cell Staining and Imaging

This protocol outlines the general procedure for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

-

Prepare Working Solution: Immediately before use, dilute the 4-Bromo-5-methyl-2,1,3-benzoxadiazole stock solution in pre-warmed (37°C) complete culture medium to the desired final concentration. A typical starting range is 100 nM to 5 µM.[1]

-

Cell Wash: Gently remove the culture medium from the cells and wash once with pre-warmed PBS to remove any residual serum proteins that could interact with the probe.

-

Staining: Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in the incubator.[1]

-

Wash: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. Immediately proceed to imaging on a fluorescence microscope equipped for live-cell imaging.

Causality Behind the Choices: Pre-warming all solutions minimizes temperature shock to the cells. The incubation time is a balance between allowing sufficient time for the probe to enter the cells and accumulate in its target structures and minimizing potential cytotoxicity. Washing steps are crucial for reducing background fluorescence from unbound probe in the medium.

Protocol 4: Fixed-Cell Staining (for Control and Comparison)

Fixing cells provides a static snapshot and can be useful for co-localization studies with antibody-based staining.

-

Cell Preparation: Follow steps 1 and 2 from Protocol 3.

-

Fixation: Gently remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[1]

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

Staining: Add the probe-containing PBS to the fixed cells and incubate for 15-30 minutes at room temperature.

-

Final Washes: Remove the staining solution and wash the cells three times with PBS.

-

Mounting: Mount the coverslip with an appropriate mounting medium.

-

Imaging: Image the stained cells using a fluorescence microscope.

Causality Behind the Choices: PFA is a common fixative that cross-links proteins, preserving cellular structure. The staining procedure for fixed cells is similar to that for live cells, but can often be performed at room temperature.

Data Presentation and Expected Results

The photophysical properties of benzoxadiazole derivatives are highly dependent on the solvent environment. While specific data for 4-Bromo-5-methyl-2,1,3-benzoxadiazole is not yet widely published, we can extrapolate expected properties based on similar compounds.

| Property | Expected Range/Characteristic | Rationale |

| Excitation Max (λex) | 450 - 480 nm | Based on the benzoxadiazole core structure.[3][4] |

| Emission Max (λem) | 530 - 580 nm | Dependent on the polarity of the environment; a red-shift is expected in more polar solvents.[1][3] |

| Stokes Shift | Large (> 50 nm) | A characteristic feature of many benzoxadiazole and benzothiadiazole probes, which is beneficial for minimizing spectral overlap.[1][2] |

| Optimal Concentration | 100 nM - 5 µM | A balance between sufficient signal and minimal cytotoxicity. |

| Incubation Time | 15 - 30 minutes | Allows for cellular uptake and localization without significant adverse effects. |

Microscopy and Image Acquisition

-

Filter Sets: Based on the expected spectral properties, a standard FITC or GFP filter set (e.g., excitation ~470/40 nm, emission ~525/50 nm) should be a good starting point.

-

Live-Cell Imaging System: Maintain cells at 37°C and 5% CO2 during imaging to ensure cell viability.

-

Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio. This will minimize phototoxicity and photobleaching.

-

Controls: Always include unstained control cells to assess autofluorescence and vehicle (DMSO) control cells to ensure the solvent does not affect cell health or morphology.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | - Probe concentration too low.- Incubation time too short.- Incorrect filter set. | - Increase probe concentration in a stepwise manner.- Increase incubation time.- Verify the excitation and emission spectra of the probe and use the appropriate filter set. |

| High Background | - Probe concentration too high.- Insufficient washing. | - Decrease probe concentration.- Increase the number and duration of wash steps. |

| Cell Death/Morphological Changes | - Probe cytotoxicity.- Phototoxicity. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce excitation light intensity and/or exposure time. Use a more sensitive camera if necessary. |

| Non-specific Staining | - Probe aggregation.- Probe binding to serum proteins. | - Ensure the probe is fully dissolved in the working solution.- Wash cells with PBS before staining to remove residual serum. |

Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of any new probe. A simple method is to use a commercial viability assay (e.g., MTT or PrestoBlue) to treat cells with a range of probe concentrations for a duration relevant to the imaging experiment (e.g., 1-4 hours).[1] This will help determine the optimal concentration range that does not adversely affect cell health.

Caption: Workflow for assessing the cytotoxicity of the imaging probe.

Conclusion

4-Bromo-5-methyl-2,1,3-benzoxadiazole holds promise as a fluorescent probe for live-cell imaging, belonging to a class of fluorophores known for their favorable photophysical properties and environmental sensitivity. The protocols and guidelines presented here provide a comprehensive framework for researchers to begin exploring its applications. As with any new tool, empirical optimization of parameters such as probe concentration, incubation time, and imaging conditions is essential for achieving the best results in your specific experimental system. By understanding the principles behind the protocols, researchers can rationally troubleshoot and adapt these methods to unveil new insights into the dynamic world of the living cell.

References

- Benchchem. (n.d.). Application of 4-Methyl-2,1,3-benzothiadiazole in Bioimaging: A Detailed Guide for Researchers.

-

Frontiers. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

-

Semantic Scholar. (2022, May 13). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-5-methyl-2,1,3-benzoxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Retrieved from [Link]

-

PMC. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

-

PubMed. (2008, October 15). Novel application of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole to visualize lysosomes in live cells. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. Retrieved from [Link]

-

bioRxiv. (2017, April 14). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Engineering Fluorescent Biosensors using 4-Bromo-5-methyl-2,1,3-benzoxadiazole

Topic: Application of 4-Bromo-5-methyl-2,1,3-benzoxadiazole in Creating Biosensors Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioassay Developers

Executive Summary

4-Bromo-5-methyl-2,1,3-benzoxadiazole (BMB) represents a specialized fluorogenic scaffold within the benzoxadiazole/benzofurazan family. Unlike its ubiquitous cousin NBD-Cl (which reacts directly with amines/thiols), BMB is a structural building block designed for the modular construction of "Push-Pull" Internal Charge Transfer (ICT) biosensors.

Its value lies in its orthogonal reactivity :

-

The Aromatic Bromine (C-4): A handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to attach recognition moieties without destroying the fluorophore.

-

The Methyl Group (C-5): Provides steric modulation and electron-donating character, red-shifting emission compared to unsubstituted analogs, or serving as a site for radical functionalization.

This guide details the methodology for transforming BMB into a functional biosensor, focusing on Suzuki-Miyaura coupling to attach a receptor and the subsequent fluorescence assay protocols .

Scientific Foundation & Mechanism

The "Push-Pull" Fluorophore Design

The 2,1,3-benzoxadiazole core is electron-deficient (acceptor). To create a sensitive biosensor, we must couple it with an electron-rich recognition unit (donor) at the 4-position.

-

Mechanism: Intramolecular Charge Transfer (ICT).[1]

-

State A (Unbound): Strong ICT typically results in fluorescence quenching (in polar solvents) or a specific emission band.

-

State B (Bound to Analyte): Binding perturbs the electronic character of the donor, altering the ICT efficiency and causing a measurable spectral shift (ratiometric) or intensity increase (turn-on).

Why 4-Bromo-5-methyl-2,1,3-benzoxadiazole?

-

Stability: The bromine bond is stable under physiological conditions, unlike the hydrolytically unstable chloride in NBD-Cl.

-

Tunability: The 5-methyl group prevents aggregation-caused quenching (ACQ) through steric hindrance and slightly elevates the HOMO energy level.

Visualizing the Workflow

The following diagram illustrates the conversion of the BMB scaffold into a functional biosensor (e.g., for biothiols or pH) and the sensing mechanism.

Experimental Protocol: Probe Synthesis

Objective: Synthesize a biothiol-responsive probe by coupling BMB with a 4-formylphenylboronic acid (as a model receptor linker).

Materials Required[1][2][3][4][5][6]

-

Precursor: 4-Bromo-5-methyl-2,1,3-benzoxadiazole (1.0 eq).

-

Coupling Partner: 4-Formylphenylboronic acid (1.2 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: Na₂CO₃ (2M aqueous solution).

-

Solvent: Toluene/Ethanol (4:1 v/v).

-

Inert Gas: Argon or Nitrogen.

Step-by-Step Methodology

-

Degassing: In a Schlenk tube, combine Toluene and Ethanol. Degas by bubbling Argon for 15 minutes. Rationale: Palladium catalysts are sensitive to oxygen, which causes homocoupling side reactions.

-

Reagent Addition: Add BMB (212 mg, 1 mmol), 4-Formylphenylboronic acid (180 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the tube.

-

Activation: Add 2 mL of degassed 2M Na₂CO₃. Seal the tube under Argon.

-

Reflux: Heat the mixture to 90°C for 12 hours with vigorous stirring. The solution will typically darken.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo.[2] Purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the yellow/orange solid product.

-

Validation: Confirm structure via ¹H-NMR (look for the disappearance of the aromatic triplet/doublet of the starting material and appearance of new aromatic protons).

Experimental Protocol: Biosensing Assay

Objective: Validate the synthesized probe for the detection of Cysteine (Cys) or Homocysteine (Hcy) via fluorescence enhancement.

Buffer Preparation

-

Assay Buffer: 10 mM PBS (Phosphate Buffered Saline), pH 7.4 containing 1 mM CTAB (Cetyltrimethylammonium bromide).

-

Note: CTAB is a surfactant that often enhances the quantum yield of benzoxadiazole probes by providing a hydrophobic micellar environment.

-

Data Summary Table: Typical Assay Parameters

| Parameter | Setting/Value | Notes |

| Probe Concentration | 5 - 10 µM | Keep low to avoid self-quenching (inner filter effect). |

| Excitation Wavelength | 460 - 480 nm | Typical absorption max for benzoxadiazole derivatives. |

| Emission Scan | 500 - 650 nm | Look for peak shift or intensity increase. |

| Incubation Time | 10 - 30 mins | Reaction kinetics with thiols are time-dependent. |

| Temperature | 37°C | Physiological simulation. |

Assay Procedure

-

Stock Solution: Dissolve the purified probe in DMSO to create a 1 mM stock solution. Store in the dark at -20°C.

-

Blank Measurement: Add 10 µL of Stock Solution to 990 µL of Assay Buffer in a quartz cuvette. Record the fluorescence spectrum (

). -

Titration: Add aliquots of the analyte (e.g., Cysteine 0–100 µM) to the cuvette. Mix gently by pipetting.

-

Incubation: Allow the mixture to equilibrate for 20 minutes at 37°C.

-

Measurement: Record the fluorescence spectrum (

). -

Data Analysis: Plot

vs. Analyte Concentration. Determine the Limit of Detection (LOD) using the

Troubleshooting & Validation (Self-Correcting Systems)

Issue: High Background Fluorescence

-

Cause: The probe has high intrinsic quantum yield in the unbound state.

-

Solution: Increase the polarity of the solvent (add more water) to quench the ICT state of the unbound probe. Alternatively, redesign the receptor to quench the benzoxadiazole more effectively via Photoinduced Electron Transfer (PET) until binding occurs.

Issue: Low Sensitivity/Slow Response

-

Cause: Steric hindrance from the 5-methyl group affecting the receptor binding site.

-

Solution: If the methyl group interferes with the analyte approach, use a longer linker (e.g., a phenyl-ethynyl spacer via Sonogashira coupling) to distance the receptor from the benzoxadiazole core.

Issue: Probe Precipitation

-

Cause: The benzoxadiazole core is hydrophobic.

-

Solution: Ensure the final DMSO concentration is <1% to prevent toxicity in bioassays, but use surfactants (CTAB, Tween-20) or cyclodextrins to solubilize the probe.

References

-

Uchiyama, S., et al. "Synthesis and Fluorescence Properties of 4,5-, 4,6- and 5,6-Disubstituted Benzofurazan Compounds." Heterocycles, 2002. Link

-

Neto, B. A. D., et al. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry, 2020. Link

-

Boens, N., et al. "Rational design, synthesis, and spectroscopic properties of 4-substituted-2,1,3-benzothiadiazoles." Journal of Physical Chemistry A, 2012. (Analogous chemistry for Benzothiadiazole). Link

-

Chen, X., et al. "Fluorescent probes for the detection of biothiols." Chemical Society Reviews, 2010. Link

Sources

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

Staining protocols for cellular components using 4-Bromo-5-methyl-2,1,3-benzoxadiazole

Application Note: Cellular Staining and Bioconjugation with 4-Bromo-5-methyl-2,1,3-benzoxadiazole

Part 1: Core Directive & Technical Overview

4-Bromo-5-methyl-2,1,3-benzoxadiazole is a specialized fluorogenic building block belonging to the benzoxadiazole family. Unlike its more famous cousins, NBD-Cl (7-nitro-2,1,3-benzoxadiazole chloride) or ABD-F , this derivative lacks the strong electron-withdrawing nitro or sulfonamide groups at the 7-position. This structural difference results in distinct photophysical properties, typically shifting excitation/emission profiles into the blue/green region and altering reactivity kinetics.

This Application Note details the protocol for using this reagent as a fluorogenic probe for intracellular nucleophiles (specifically thiols and amines) and as a solvatochromic environmental sensor .

Mechanism of Action

The utility of 4-Bromo-5-methyl-2,1,3-benzoxadiazole relies on Nucleophilic Aromatic Substitution (

-

Fluorogenic Activation: The parent molecule is weakly fluorescent due to the heavy atom effect (Bromine) and lack of a strong "push-pull" electron system.

-

Reaction: Upon exposure to cellular nucleophiles (R-SH or R-NH

), the bromine is displaced. -

Signal Generation: The resulting amino- or thio-benzoxadiazole adduct exhibits significantly increased quantum yield and a solvatochromic shift, allowing for the visualization of specific cellular compartments (lysosomes, mitochondria) or molecular species (Glutathione, Cysteine).

Part 2: Scientific Integrity & Experimental Logic

Experimental Design & Causality

-

Why this reagent? The 5-methyl group provides steric modulation and increased lipophilicity compared to the unsubstituted core. This enhances membrane permeability, making it suitable for live-cell imaging of intracellular thiols.

-

Reactivity Profile: The bromine leaving group is less labile than the fluorine in NBD-F or ABD-F. Consequently, staining requires slightly longer incubation times or slightly more basic pH (7.4–8.0) to drive the substitution reaction, particularly for amines. Thiols (Cysteine, GSH) react more readily at physiological pH.

-

Solvatochromism: Post-reaction, the dye acts as a polarity sensor. In hydrophobic environments (lipid droplets, membrane bilayers), fluorescence intensity increases and emission blue-shifts. In aqueous cytosol, fluorescence is quenched. This "turn-on" mechanism reduces background noise.

Self-Validating Protocol Design

To ensure data integrity, the protocol includes an N-Ethylmaleimide (NEM) blocking control . NEM irreversibly alkylates free thiols. If the fluorescence signal is abolished in NEM-pretreated cells, the signal is confirmed to be thiol-dependent.

Part 3: Visualization & Formatting

Data Summary: Photophysical Properties

| Property | Value (Approximate*) | Context |

| Excitation Max ( | 350 – 390 nm | UV/Blue range (requires DAPI/Hoechst filter or UV laser) |

| Emission Max ( | 450 – 520 nm | Blue/Green (Environment dependent) |

| Solubility | Low in Water; High in DMSO | Prepare stock in anhydrous DMSO |

| Reactivity | Thiol (-SH) >> Amine (-NH | Reaction driven by pH > 7.0 |

| Stokes Shift | Large (>80 nm) | Reduces self-quenching artifacts |

*Note: Exact maxima depend heavily on the nucleophile (S vs. N substitution) and solvent polarity.

Experimental Protocol: Intracellular Thiol Staining

Materials:

-

Reagent: 4-Bromo-5-methyl-2,1,3-benzoxadiazole (Stock: 100 mM in DMSO).

-

Buffer: PBS (pH 7.4) or HBSS (for live cells).

-

Control: N-Ethylmaleimide (NEM) (10 mM stock).

-

Cells: Adherent cell lines (e.g., HeLa, CHO) grown on coverslips.

Step-by-Step Methodology:

-

Preparation of Staining Solution:

-

Dilute the DMSO stock into warm HBSS/PBS to a final concentration of 10–50 µM .

-

Critical: Vortex vigorously. Ensure no precipitation occurs. Use immediately.

-

-

Live Cell Labeling (Thiol Targeting):

-

Negative Control (Validation Step):

-

Pre-incubate a separate set of cells with 5 mM NEM in HBSS for 15 minutes.

-

Wash 3x with HBSS.

-

Proceed with Staining Solution as above.

-

Expected Result: Minimal fluorescence in NEM-treated cells (validates thiol specificity).

-

-

Fixation (Optional but Recommended for Co-staining):

-

Wash cells 3x with PBS to remove unreacted dye.[1]

-

Fix with 4% Paraformaldehyde (PFA) for 15 mins.

-

Note: Unlike some dyes, benzoxadiazole adducts are generally stable to PFA fixation.

-

-

Imaging:

-

Mount coverslips with antifade medium.

-

Excitation: 365 nm or 405 nm laser line.

-

Emission: Collect 450–550 nm (Cyan/Green channel).

-

Workflow Logic Diagram

Caption: Logical workflow for validating thiol-specific staining using 4-Bromo-5-methyl-2,1,3-benzoxadiazole with NEM negative control.

Part 4: References & Authoritative Grounding

The protocols described above are derived from the foundational chemistry of benzoxadiazole fluorophores. While specific literature on the "5-methyl" derivative is sparse compared to NBD-Cl, the reactivity and staining principles are chemically homologous to the established NBD and ABD class reagents.

-

Uchiyama, S. et al. "Fluorescence on–off switching mechanism of benzofurazans." Organic & Biomolecular Chemistry, 2012.[3] (Describes the photophysics of the benzoxadiazole core).

-

Toyo'oka, T. "Recent advances in fluorescent derivatization reagents for HPLC and CE." Journal of Pharmaceutical and Biomedical Analysis, 2009. (Establishes the S_NAr mechanism for 4-halo-benzoxadiazoles).

-

Thermo Fisher Scientific. "NBD Chloride and NBD Fluoride: Reagents for Amines and Thiols." User Guide. (Foundational protocol for benzoxadiazole labeling).

-

Cen, Y. et al. "Benzothiadiazole and benzoxadiazole derivatives as fluorescence imaging probes." RSC Advances, 2015. (Review of cellular applications).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluorescence of 4-Bromo-5-methyl-2,1,3-benzoxadiazole Derivatives

Welcome to the technical support center for 4-Bromo-5-methyl-2,1,3-benzoxadiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for maximizing the performance of this unique fluorophore scaffold.

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a versatile building block for creating fluorescent probes with excellent photophysical properties.[1][2][3] Derivatives are noted for their sensitivity to the local environment, making them powerful tools for sensing and imaging. However, this sensitivity also means that experimental conditions must be carefully controlled to achieve an optimal signal. This guide provides a structured approach to troubleshooting common issues and unlocking the full potential of your benzoxadiazole-based probes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and handling of 4-Bromo-5-methyl-2,1,3-benzoxadiazole derivatives.

Q1: What are the core fluorescence characteristics of 2,1,3-benzoxadiazole derivatives?

A1: 2,1,3-benzoxadiazole derivatives are known for several key features:

-

Environmental Sensitivity (Solvatochromism): Their emission spectra, quantum yield, and lifetime are often highly dependent on the polarity of the solvent.[4][5] This is due to an intramolecular charge transfer (ICT) character in the excited state, which is stabilized to varying degrees by different solvents.[2][5][6]

-

Large Stokes Shifts: These molecules typically exhibit significant separation between their maximum absorption and emission wavelengths, which is advantageous for minimizing self-absorption and improving signal-to-noise.[2][5][6]

-

High Molar Extinction Coefficients: They are generally strong absorbers of light, which contributes to their potential for bright fluorescence.[2][5]

-

Tunable Properties: The core scaffold can be chemically modified to tune absorption/emission wavelengths and other photophysical properties for specific applications.[7]

Q2: Why is the choice of solvent so critical for these probes?

A2: The choice of solvent is paramount because of the strong solvatochromic behavior of the benzoxadiazole core.[4] As solvent polarity increases, the emission peak can shift significantly (either to blue or red, depending on the specific derivative's electronic structure).[2][5] More importantly, the fluorescence quantum yield (a measure of brightness) can change dramatically.[4] An improper solvent can lead to a drastic reduction in signal, not because the probe is absent, but because its fluorescence is environmentally quenched.

Q3: Are these fluorophores susceptible to pH changes?

A3: Yes, the fluorescence of many benzoxadiazole derivatives can be pH-dependent, especially if the molecular structure includes acidic or basic functional groups like amines or phenols.[8][9] Protonation or deprotonation of these groups can alter the electronic structure of the fluorophore, leading to significant changes in fluorescence intensity.[8][9] Some probes are even designed specifically to report on pH changes within biological systems.[10] It is crucial to use a well-buffered system within the optimal pH range for your specific derivative.

Part 2: Troubleshooting Common Experimental Issues

This section provides a problem-oriented guide to resolving specific challenges you may encounter.

Problem 1: Low or No Fluorescence Signal

Q: I have added my 4-Bromo-5-methyl-2,1,3-benzoxadiazole derivative to my sample, but the fluorescence signal is much weaker than expected or completely absent. What should I check?

A: A weak signal is one of the most common issues and can stem from multiple sources. Follow this systematic troubleshooting workflow:

Caption: Key causes and mitigation strategies for photobleaching.

Solutions:

-

Reduce Excitation Light:

-

Action: Lower the intensity of your excitation source (e.g., use a neutral density filter) to the minimum level required for a decent signal. Reduce exposure times. Avoid leaving the sample illuminated when not actively acquiring an image. [11][12][13] * Rationale: The rate of photobleaching is directly proportional to the intensity and duration of light exposure. [12]Minimizing the number of photons hitting the sample is the most effective way to preserve the signal.

-

-

Use Antifade Mounting Media:

-

Action: Mount your samples in a commercially available or homemade antifade reagent. These reagents often contain antioxidants or oxygen scavengers. [11][12] * Rationale: A primary mechanism of photobleaching involves the excited fluorophore reacting with molecular oxygen to produce damaging reactive oxygen species (ROS). [14][12]Antifade agents neutralize these ROS, thereby extending the fluorescent life of the probe. [11]

-

-

Optimize Image Acquisition:

-

Action: Plan your imaging session efficiently. Acquire images from the most critical experimental conditions last. For z-stacks or time-lapses, use the lowest possible sampling frequency and number of slices that still provide the required data.

-

Rationale: Every exposure contributes to the cumulative photodamage. [12]Efficient imaging minimizes unnecessary light exposure and preserves the sample for longer.

-

Problem 3: High Background Signal

Q: My images have a hazy, non-specific glow that obscures the signal from my probe. How can I improve the signal-to-noise ratio?

A: High background can arise from several sources, including autofluorescence from the sample itself, unbound probe, or contaminated optics.

Solutions:

-

Improve Washing Steps:

-

Action: If your protocol involves staining and washing, increase the number and/or duration of the wash steps to more thoroughly remove any unbound or non-specifically bound fluorophore. [15] * Rationale: Residual probe molecules that are not localized to the target of interest will contribute to a diffuse background signal, reducing image contrast. [15]

-

-

Check for Autofluorescence:

-

Action: Before applying your probe, examine a control (unlabeled) sample under the same imaging conditions. Many biological samples, particularly fixed tissues, have endogenous molecules that fluoresce (autofluorescence).

-

Rationale: If your sample is highly autofluorescent in the same spectral region as your probe, it will be difficult to distinguish the specific signal. You may need to choose a derivative that emits at longer wavelengths (e.g., in the red or near-infrared) to avoid the typical green/yellow autofluorescence. [16]

-

-

Clean Your Optics:

Part 3: Data Tables & Experimental Protocols

Table 1: Example Solvatochromic Properties of a Hypothetical Benzoxadiazole Derivative

This table illustrates how the photophysical properties of a 2,1,3-benzoxadiazole derivative can change dramatically with solvent polarity.

| Solvent | Polarity Index | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Toluene | 2.4 | 415 | 490 | 75 | 0.55 |

| Chloroform | 4.1 | 418 | 496 | 78 | 0.51 |

| THF | 4.0 | 417 | 505 | 88 | 0.35 |

| Acetonitrile | 5.8 | 420 | 525 | 105 | 0.15 |

| Methanol | 5.1 | 422 | 540 | 118 | 0.08 |